molecular formula C14H16N4O4S B14811690 N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide

N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}propanamide

Cat. No.: B14811690
M. Wt: 336.37 g/mol
InChI Key: BOUJELFGMOYLPN-UHFFFAOYSA-N
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Description

N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a pyrimidine ring substituted with a methoxy group and an amino sulfonyl group attached to a phenyl ring, which is further connected to a propanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between appropriate precursors, such as 2,4-diamino-6-methoxypyrimidine and a sulfonyl chloride derivative.

    Attachment of the Phenyl Ring: The phenyl ring is introduced through a nucleophilic aromatic substitution reaction, where the amino group of the pyrimidine ring attacks the sulfonyl chloride derivative, forming the sulfonamide linkage.

    Formation of the Propanamide Moiety: The final step involves the acylation of the phenyl ring with propanoyl chloride under basic conditions to form the propanamide group.

Industrial Production Methods

Industrial production of N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide may involve large-scale synthesis using similar reaction steps as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted sulfonamide derivatives.

Scientific Research Applications

N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-inflammatory and antimicrobial agent due to its sulfonamide structure.

    Biological Research: The compound is used in studies related to enzyme inhibition and protein binding.

    Industrial Applications: It can be used as an intermediate in the synthesis of more complex chemical compounds and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, leading to competitive inhibition of enzyme activity. This inhibition can disrupt metabolic pathways and biological processes, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{[(2,6-dimethoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)acetamide
  • N-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)-2-phenoxyacetamide

Uniqueness

N-(4-{[(6-methoxy-4-pyrimidinyl)amino]sulfonyl}phenyl)propanamide is unique due to its specific substitution pattern on the pyrimidine ring and the presence of the propanamide moiety. These structural features contribute to its distinct chemical properties and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C14H16N4O4S

Molecular Weight

336.37 g/mol

IUPAC Name

N-[4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl]propanamide

InChI

InChI=1S/C14H16N4O4S/c1-3-13(19)17-10-4-6-11(7-5-10)23(20,21)18-12-8-14(22-2)16-9-15-12/h4-9H,3H2,1-2H3,(H,17,19)(H,15,16,18)

InChI Key

BOUJELFGMOYLPN-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC(=NC=N2)OC

Origin of Product

United States

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